1,3,5-Triisocyanatobenzene
Overview
Description
1,3,5-Triisocyanatobenzene is a chemical compound with the molecular formula C9H3N3O3. It is known for its high reactivity and is primarily used in the synthesis of polyurethane foam products, coatings, and adhesives. The compound is characterized by the presence of three isocyanate groups attached to a benzene ring, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triisocyanatobenzene can be synthesized through various methods. One common approach involves the reaction of 1,3,5-triaminobenzene with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent . The reaction can be represented as follows:
C6H3(NH2)3+3COCl2→C6H3(NCO)3+3HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with stringent safety protocols due to the hazardous nature of the reagents involved. The process typically includes steps such as purification and distillation to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triisocyanatobenzene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: It can polymerize to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common Reagents and Conditions
Alcohols and Amines: These reagents are commonly used in reactions with this compound to form urethanes and ureas.
Catalysts: Catalysts such as dibutyltin dilaurate are often employed to accelerate the reaction rates.
Major Products
Polyurethanes: Formed through the reaction with polyols.
Ureas: Formed through the reaction with amines.
Scientific Research Applications
1,3,5-Triisocyanatobenzene has several applications in scientific research:
Material Science: Used in the synthesis of advanced materials such as polyurethane foams and coatings.
Organic Synthesis: Serves as a building block for the synthesis of various organic compounds.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical coatings.
Mechanism of Action
The mechanism of action of 1,3,5-triisocyanatobenzene primarily involves its reactivity with nucleophiles. The isocyanate groups react with nucleophilic sites on other molecules, leading to the formation of stable covalent bonds. This reactivity is harnessed in the formation of polyurethanes and other polymeric materials .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triaminobenzene: A precursor in the synthesis of 1,3,5-triisocyanatobenzene.
1,3,5-Triazine Derivatives: Compounds with similar structural features and reactivity.
Uniqueness
This compound is unique due to its three isocyanate groups, which provide multiple reactive sites for polymerization and other chemical reactions. This makes it a valuable compound in the production of polyurethanes and other advanced materials.
Properties
IUPAC Name |
1,3,5-triisocyanatobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3N3O3/c13-4-10-7-1-8(11-5-14)3-9(2-7)12-6-15/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDIQKXGPYOGDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N=C=O)N=C=O)N=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619430 | |
Record name | 1,3,5-Triisocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7373-27-5 | |
Record name | 1,3,5-Triisocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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